6-Fluoro-5-(trifluoromethyl)pyridin-3-amine
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Overview
Description
6-Fluoro-5-(trifluoromethyl)pyridin-3-amine is a fluorinated pyridine derivative This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both fluorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate amine sources under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-5-(trifluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
6-Fluoro-5-(trifluoromethyl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the development of agrochemicals and materials with enhanced stability and performance
Mechanism of Action
The mechanism of action of 6-Fluoro-5-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong bonds with target molecules, influencing their activity and stability. The pathways involved may include inhibition of enzymes, modulation of receptor activity, and interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 5-Trifluoromethyl-2,3-dihydrothieno[2,3-b]pyridine
- 6-(Fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine
Uniqueness
6-Fluoro-5-(trifluoromethyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of fluorine and trifluoromethyl groups enhances its stability, reactivity, and potential for diverse applications compared to other similar compounds .
Properties
Molecular Formula |
C6H4F4N2 |
---|---|
Molecular Weight |
180.10 g/mol |
IUPAC Name |
6-fluoro-5-(trifluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C6H4F4N2/c7-5-4(6(8,9)10)1-3(11)2-12-5/h1-2H,11H2 |
InChI Key |
MVAUSCCFURGPSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)F)N |
Origin of Product |
United States |
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